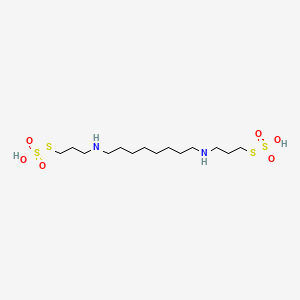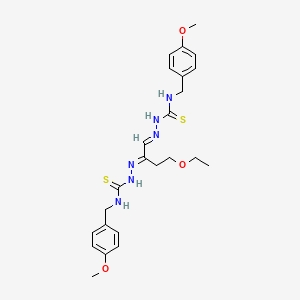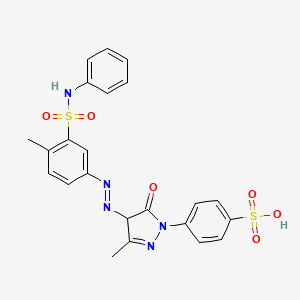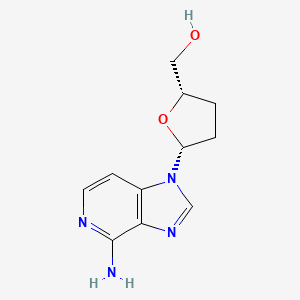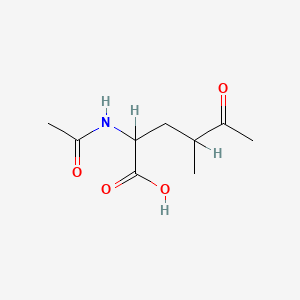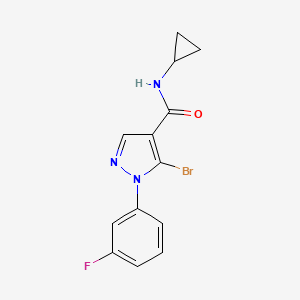
5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Fluorination: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Carboxamide formation: The final step involves the formation of the carboxamide group through the reaction of the corresponding acid chloride with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring or the carboxamide group, resulting in the formation of corresponding amines or alcohols.
Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products
Oxidation: Cyclopropyl ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide due to its biological activity.
Wirkmechanismus
The mechanism of action of 5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating receptor activity and downstream signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-1-(3-fluorophenyl)pyrazole-4-carboxamide: Lacks the cyclopropyl group, which may affect its biological activity and binding affinity.
N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide: Lacks the bromine atom, which may influence its reactivity and chemical properties.
5-bromo-N-cyclopropyl-1-phenylpyrazole-4-carboxamide: Lacks the fluorine atom, which may alter its electronic properties and biological activity.
Uniqueness
The presence of the bromine, cyclopropyl, and fluorine groups in 5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide makes it unique in terms of its chemical reactivity and potential biological activity. These functional groups contribute to its distinct pharmacological profile and make it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
98533-95-0 |
|---|---|
Molekularformel |
C13H11BrFN3O |
Molekulargewicht |
324.15 g/mol |
IUPAC-Name |
5-bromo-N-cyclopropyl-1-(3-fluorophenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C13H11BrFN3O/c14-12-11(13(19)17-9-4-5-9)7-16-18(12)10-3-1-2-8(15)6-10/h1-3,6-7,9H,4-5H2,(H,17,19) |
InChI-Schlüssel |
JQHIIHONKGORDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)C2=C(N(N=C2)C3=CC(=CC=C3)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


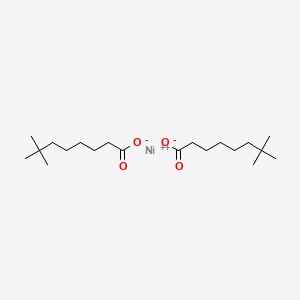
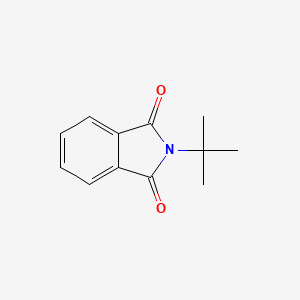
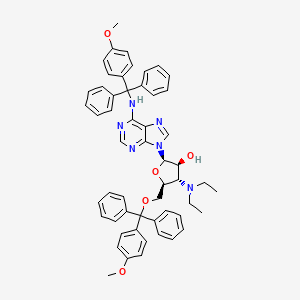
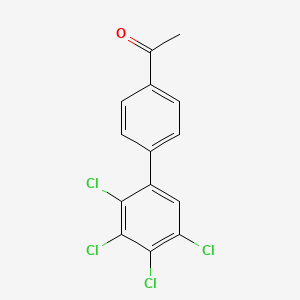
acetic acid](/img/structure/B12802654.png)
